1,1-Diethoxynon-2-yne
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Description
1,1-Diethoxynon-2-yne is a chemical compound with the formula C13H24O2 . Its molecular weight is 212.3285 . The IUPAC Standard InChI for this compound is InChI=1S/C13H24O2/c1-4-7-8-9-10-11-12-13(14-5-2)15-6-3/h13H,4-10H2,1-3H3 .
Molecular Structure Analysis
The molecular structure of this compound consists of a chain of carbon atoms with two oxygen atoms attached to one of the carbon atoms . The structure is also available as a 2D Mol file .Physical and Chemical Properties Analysis
This compound has a molecular weight of 212.33 g/mol . Other physical properties such as heat capacity, enthalpy of formation, and boiling point can be calculated using methods like the Joback Method .Scientific Research Applications
Synthesis and Chemical Properties
1,1-Diethoxynon-2-yne and related compounds are utilized in various chemical synthesis processes. For instance, Sydnes et al. (2007) described the synthesis of 3,3,4,4-tetraethoxybut-1-yne, a compound with thermal stability up to 150°C and stability in neutral and basic aqueous solutions. This compound, derived from a reaction involving a similar diethoxy compound, is useful in organic synthesis, particularly in creating 1,1-diethoxybut-3-yn-2-one under acidic conditions (Sydnes et al., 2007).
Applications in Polymer and Material Synthesis
The thiol-yne reaction, involving compounds like this compound, is significant in polymer synthesis and modification. Lowe (2014) highlights its applications in synthesizing and modifying networks/gels, polymers, dendrimers, and surface functionalization. This reaction is valuable for its versatility and efficiency in creating complex polymer structures (Lowe, 2014).
Applications in Fuel Chemistry
This compound and its derivatives have potential applications in biofuel chemistry. For example, Zeng et al. (2019) investigated the pyrolysis of 1,1-diethoxybutane, a related compound, as a next-generation biofuel. Their study provides insights into its pyrolysis chemistry and suggests its potential in sustainable energy sources (Zeng et al., 2019).
Applications in Organic Synthesis
Compounds like this compound are pivotal in organic synthesis, enabling the formation of complex molecules. For instance, Kasturi et al. (1973) explored the rearrangement of a diethylamino pent-2-yne derivative, leading to significant findings in the synthesis of heterocyclic steroids, showcasing the broader utility of these compounds in synthesizing complex organic structures (Kasturi et al., 1973).
Properties
IUPAC Name |
1,1-diethoxynon-2-yne |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O2/c1-4-7-8-9-10-11-12-13(14-5-2)15-6-3/h13H,4-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZXECZOXGVVTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC#CC(OCC)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301016574 |
Source
|
Record name | 2-Nonyn-1-al diethyl acetal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301016574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79496-57-4 |
Source
|
Record name | 2-Nonyn-1-al diethyl acetal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301016574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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